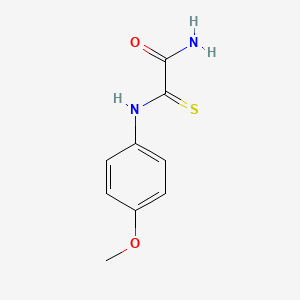

2-((4-Methoxyphenyl)amino)-2-thioxoacetamide

説明

特性

IUPAC Name |

2-(4-methoxyanilino)-2-sulfanylideneacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-13-7-4-2-6(3-5-7)11-9(14)8(10)12/h2-5H,1H3,(H2,10,12)(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVODOWKJKUEOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443065 | |

| Record name | 2-(4-Methoxyanilino)-2-sulfanylideneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71369-81-8 | |

| Record name | 2-(4-Methoxyanilino)-2-sulfanylideneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide typically involves the reaction of 4-methoxyaniline with carbon disulfide and chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The general reaction scheme is as follows:

Step 1: 4-Methoxyaniline reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate intermediate.

Step 2: The dithiocarbamate intermediate is then treated with chloroacetic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2-((4-Methoxyphenyl)amino)-2-thioxoacetamide can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with the thiazole moiety, similar to this compound, possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Derivatives containing the thioamide functional group have shown promise in inhibiting cancer cell proliferation. For example, certain synthesized derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that may be attributed to their ability to induce apoptosis .

Immunomodulatory Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence that compounds related to this compound can modulate immune responses. Some derivatives have been reported to regulate the production of pro-inflammatory cytokines, suggesting a potential role in treating autoimmune diseases or inflammatory conditions .

Biochemical Applications

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, derivatives have shown inhibitory activity against enzymes such as cyclooxygenase (COX), which is relevant in inflammation and pain management . This property makes it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the compound's mechanism of action at the molecular level and guide further optimization for enhanced efficacy .

Material Science

Nanoparticle Coatings

The compound has been utilized in the surface modification of nanoparticles, particularly magnetic nanoparticles (MNPs). Coating MNPs with this compound enhances their stability and antimicrobial properties, making them suitable for applications in drug delivery systems and biosensors . The coated nanoparticles have demonstrated effective antibacterial activity, highlighting their potential use in medical applications.

Case Studies

作用機序

The mechanism of action of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide involves its interaction with specific molecular targets. The thioxoacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

類似化合物との比較

Similar Compounds

- 2-((4-Chlorophenyl)amino)-2-thioxoacetamide

- 2-((4-Methoxyanilino)methyl)phenol

- 2-(Anilinomethyl)phenol

Uniqueness

2-((4-Methoxyphenyl)amino)-2-thioxoacetamide is unique due to the presence of both the thioxoacetamide and methoxyphenyl groups, which confer specific chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and bioavailability, while the thioxoacetamide group provides a reactive site for covalent interactions with biological targets.

This compound’s distinct combination of functional groups makes it a valuable tool in various scientific and industrial applications.

生物活性

Chemical Structure and Properties

The molecular formula of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide is C9H10N2O2S. The presence of functional groups such as the thioxoacetamide and methoxyphenyl enhances its reactivity and potential interactions with biological targets.

Biological Activities

While direct studies on this compound are scarce, compounds with similar structures have demonstrated various biological activities, including:

- Antimicrobial Activity : Thioxoacetamide derivatives often exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Antioxidant Potential : Related compounds have been evaluated for their ability to scavenge free radicals, indicating potential antioxidant activity. This is crucial in mitigating oxidative stress-related diseases .

- Antidepressant Effects : Some derivatives featuring similar structural motifs have been reported to possess antidepressant activity, suggesting that modifications in the thioxoacetamide framework may influence neurochemical pathways .

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with various molecular targets due to its functional groups. Potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication in bacteria . This suggests that this compound may also act through similar pathways.

- Reactive Intermediate Formation : The thioxoacetamide moiety can participate in electrophilic reactions, leading to the formation of reactive intermediates that may interact with cellular macromolecules .

Case Studies and Research Findings

Several studies highlight the biological implications of compounds related to this compound:

-

Antibacterial Studies : A study investigating the antibacterial properties of thiazole derivatives showed significant inhibition against E. coli and S. aureus, suggesting that structural analogs could share similar efficacy .

Compound Name Target Bacteria Inhibition Zone (mm) 2-amino-4-(4-methoxyphenyl)-1,3-thiazole E. coli 18 S. aureus 15 - Antioxidant Activity Assessment : Research on related thioxoacetamides indicated their ability to scavenge free radicals effectively, supporting their potential use as antioxidant agents in therapeutic applications .

- Neuropharmacological Studies : Compounds with similar structures have been evaluated for their antidepressant effects using animal models, providing a foundation for further exploration into the neuropharmacological potential of this compound .

Q & A

Q. What are the established synthetic methodologies for preparing 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide and its structural analogs?

- Methodological Answer : Synthesis typically involves condensation of 4-methoxyaniline with thioxoacetic acid derivatives. A general protocol includes:

- Reacting 2-aminobenzimidazole with carbon disulfide and alkyl halides under basic conditions (e.g., NaOH in ethanol) to form the thioxoacetamide core .

- Modifications at the N-position via substitution with electrophiles (e.g., chloroacetamide derivatives), optimized by solvent selection (DMF or ethanol), temperature (60–80°C), and catalysts (triethylamine) to achieve yields up to 90% .

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) for high-purity isolates .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H-NMR : Identifies methoxy protons (δ 3.7–3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and thioamide NH (δ 10–12 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight via [M+H]+ peaks (e.g., m/z 253.3 for the parent compound) .

- HPLC : Uses C18 columns with acetonitrile/water mobile phases (gradient elution) to assess purity. Relative retention times (e.g., 1.2–2.0 min) and response factors (1.00–1.75) help detect impurities structurally related to formoterol analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the biological activity of 2-thioxoacetamide derivatives?

- Methodological Answer : A three-tiered SAR approach is recommended:

Core Modifications : Compare thioxoacetamide vs. oxoacetamide analogs to evaluate sulfur’s role in hydrogen bonding with biological targets (e.g., HIV-1 integrase active sites) .

Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -NO2) at the phenyl ring’s 4-position. For example, 4-chloro derivatives exhibit 90% HIV-1 integrase inhibition at 10 μM, attributed to enhanced electrophilicity .

Hybridization Strategies : Conjugate with rhodanine or thiazolidinone moieties to create dual-action inhibitors. Molecular docking (e.g., AutoDock Vina) predicts binding modes, while in vitro assays validate IC50 improvements (e.g., 0.5–5.0 μM range) .

Q. What experimental strategies resolve discrepancies in reported toxicity profiles of this compound derivatives across model organisms?

- Methodological Answer : Address contradictions via:

- Standardized Assays : Parallel testing in brine shrimp (LC50: 24–48 hr), human RBCs (hemolysis at 0.1–1 mM), and Drosophila (mortality rates). Note species-specific LC50 variations (e.g., 50 μM in shrimp vs. 200 μM in flies) .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., sulfoxides in insects vs. glucuronides in mammals) that explain differential toxicity .

- QSAR Modeling : Correlate logP values (2.1–3.5) with hemolytic activity. Hydrophobicity thresholds >2.5 often increase membrane disruption, guiding structural modifications to reduce toxicity .

Q. How can computational methods enhance the design of this compound derivatives with improved target selectivity?

- Methodological Answer : Integrate:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with HIV-1 integrase) over 100 ns trajectories to identify stable binding conformers .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences (ΔΔG) for substituent variations (e.g., -OCH3 vs. -CF3), prioritizing derivatives with ΔΔG < -5 kcal/mol .

- ADMET Prediction : Use SwissADME to optimize bioavailability (e.g., Lipinski’s rule compliance) and reduce hepatotoxicity (e.g., CYP450 inhibition scores < 0.5) .

Q. What advanced crystallographic techniques validate the structural conformation of this compound derivatives?

- Methodological Answer : Employ:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths (e.g., C=S: 1.65–1.68 Å) and dihedral angles (e.g., 5–10° between phenyl and thioxoacetamide planes) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···H contacts: 8–12% contribution) to explain packing patterns and stability .

- Powder XRD : Compare experimental and simulated patterns (R-factor < 0.05) to confirm phase purity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of this compound derivatives?

- Methodological Answer : Conduct a meta-analysis with:

- Standardized MIC Testing : Use CLSI guidelines against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note discrepancies (e.g., MIC 8 μg/mL vs. 32 μg/mL) due to broth microdilution vs. agar diffusion methods .

- Biofilm Assays : Compare biofilm inhibition (e.g., CV staining) vs. planktonic cell MICs to explain reduced efficacy in biofilm-embedded bacteria .

- Resazurin Reduction Assays : Validate metabolic inhibition in anaerobic conditions, where thioxoacetamide derivatives may show enhanced activity (e.g., 90% inhibition at 16 μg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。